molecular formula C14H17N5O3S2 B6512674 5-cyclopropyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 942813-38-9

5-cyclopropyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B6512674
CAS No.: 942813-38-9
M. Wt: 367.5 g/mol
InChI Key: JFYQESZLQVDZBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-cyclopropyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C14H17N5O3S2 and its molecular weight is 367.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.07728177 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

F2465-0079, also known as Oral Semaglutide , primarily targets the glucagon-like peptide 1 (GLP-1) receptors . These receptors play a crucial role in the regulation of blood glucose levels .

Mode of Action

F2465-0079 acts as an agonist at the GLP-1 receptors . It stimulates glucose-dependent insulin secretion from pancreatic β-cells, suppresses glucagon secretion from pancreatic α-cells, and delays gastric emptying . This interaction with the GLP-1 receptors leads to a decrease in blood glucose levels .

Biochemical Pathways

The primary biochemical pathway affected by F2465-0079 is the insulin signaling pathway . By stimulating insulin secretion, F2465-0079 enhances the uptake of glucose by cells, thereby reducing blood glucose levels . Additionally, by suppressing glucagon secretion, it prevents the liver from producing excess glucose .

Pharmacokinetics

Pharmacokinetics generally refers to the movement of a drug into, through, and out of the body, including its absorption, bioavailability, distribution, metabolism, and excretion . These factors significantly impact the bioavailability of a drug and its therapeutic effects .

Result of Action

The action of F2465-0079 results in lowered blood glucose levels . This is achieved through the stimulation of insulin secretion, suppression of glucagon secretion, and delayed gastric emptying . These effects make F2465-0079 beneficial for the management of type 2 diabetes .

Action Environment

The action, efficacy, and stability of F2465-0079 can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of the drug. Additionally, individual physiological factors such as renal function, genetic makeup, sex, and age can influence the pharmacokinetic parameters of the drug .

Properties

IUPAC Name

5-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3S2/c1-8-16-17-14(23-8)15-13(20)11-6-12(9-2-3-9)19(18-11)10-4-5-24(21,22)7-10/h6,9-10H,2-5,7H2,1H3,(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYQESZLQVDZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=NN(C(=C2)C3CC3)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.